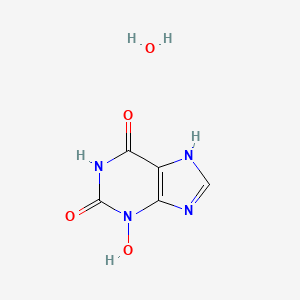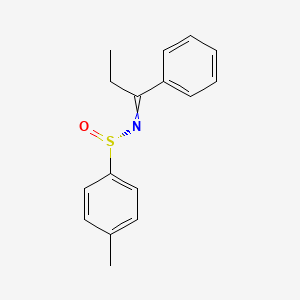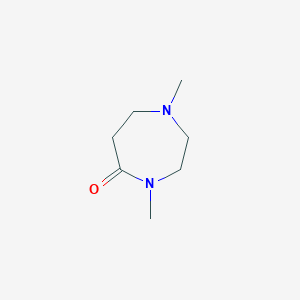
2-(2,4,6-Trimethylanilino)phenyl diphenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Trimethylanilino)phenyl diphenylphosphinate is an organophosphorus compound that has gained attention in various fields of scientific research This compound is characterized by its unique structure, which includes a phosphinate group attached to a phenyl ring substituted with a 2,4,6-trimethylanilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylanilino)phenyl diphenylphosphinate typically involves the reaction of 2,4,6-trimethylaniline with diphenylphosphinic chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,6-Trimethylanilino)phenyl diphenylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2,4,6-Trimethylanilino)phenyl diphenylphosphinate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4,6-Trimethylanilino)phenyl diphenylphosphinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions. Additionally, the compound’s bioactivity is attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
2-(2,4,6-Trimethylanilino)phenyl diphenylphosphinate can be compared with other similar compounds, such as:
Diphenylphosphinic acid: Lacks the 2,4,6-trimethylanilino group, making it less versatile in certain applications.
Triphenylphosphine oxide: Similar in structure but with different reactivity and applications.
2,4,6-Trimethylaniline: A precursor in the synthesis of the compound, with its own unique applications in organic synthesis.
Propiedades
Número CAS |
65171-48-4 |
|---|---|
Fórmula molecular |
C27H26NO2P |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
N-(2-diphenylphosphoryloxyphenyl)-2,4,6-trimethylaniline |
InChI |
InChI=1S/C27H26NO2P/c1-20-18-21(2)27(22(3)19-20)28-25-16-10-11-17-26(25)30-31(29,23-12-6-4-7-13-23)24-14-8-5-9-15-24/h4-19,28H,1-3H3 |
Clave InChI |
KAOFEYHOFBMRPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC2=CC=CC=C2OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


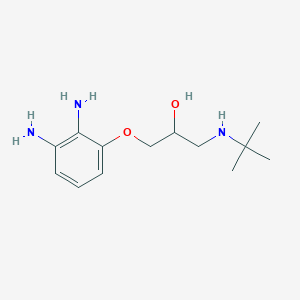
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
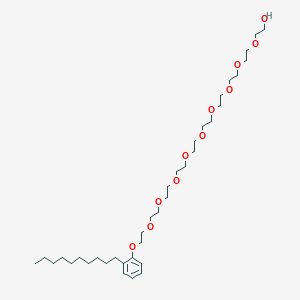

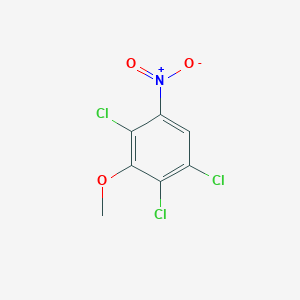
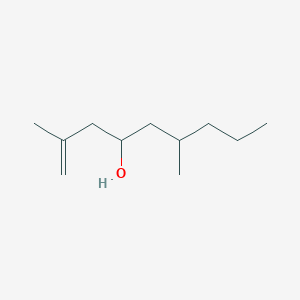

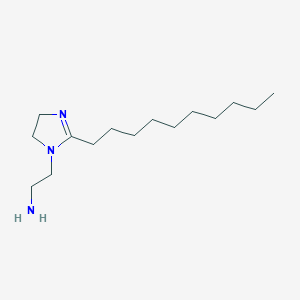

![3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14491045.png)
